MRK003

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

This complex molecule, also known by its alias MRK-003, is an investigational drug studied for its potential to inhibit a specific enzyme called gamma-secretase []. Gamma-secretase plays a crucial role in various cellular processes, including the Notch signaling pathway, which is important for cell development, differentiation, and survival [].

Potential for Cancer Treatment

Research suggests that MRK-003 might hold promise for treating certain cancers by targeting the Notch signaling pathway. Aberrant Notch signaling has been implicated in the development and progression of various malignancies, including multiple myeloma and non-Hodgkin's lymphoma []. Studies have shown that MRK-003 treatment can induce cancer cell death and inhibit the proliferation of these cancer cell lines [].

- MRK-003 acts as a gamma-secretase inhibitor. This means it disrupts the enzyme's ability to cleave a specific protein fragment within the Notch signaling pathway [].

- Disruption of this cleavage prevents the formation of the Notch intracellular domain, a critical component required for Notch signaling to transmit its message within the cell [].

- By inhibiting Notch signaling, MRK-003 could potentially hinder cancer cell growth and survival.

MRK003 is a potent and selective gamma-secretase inhibitor that targets the Notch signaling pathway, which is crucial in various cellular processes, including cell differentiation and proliferation. This compound has garnered attention for its potential in treating several malignancies, particularly pancreatic ductal adenocarcinoma (PDAC) and hematological cancers. MRK003 functions by inhibiting the cleavage of Notch receptors, thereby preventing the activation of downstream signaling pathways that promote tumor growth and survival .

- Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as coupling reactions.

- Purification: Employing chromatographic methods to isolate MRK003 from by-products.

- Characterization: Confirming structure and purity through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

While specific detailed synthetic routes are proprietary, the general approach relies on established organic chemistry methodologies.

MRK003 exhibits significant biological activity against various cancer types by targeting cancer stem cells (CSCs) and altering cellular signaling pathways. In preclinical studies, MRK003 has shown to:

- Induce Apoptosis: It promotes programmed cell death in multiple myeloma and non-Hodgkin lymphoma cell lines.

- Inhibit Proliferation: The compound effectively halts the growth of Notch-dependent T-cell acute lymphoblastic leukemia (T-ALL) cells .

- Downregulate Key Proteins: MRK003 reduces levels of cyclin D1 and B-cell lymphoma-extra large (Bcl-Xl), contributing to its anti-cancer effects .

Interaction studies involving MRK003 have highlighted its synergistic effects when combined with other drugs. For instance:

- With Gemcitabine: The combination therapy has been shown to significantly enhance anti-tumor effects compared to gemcitabine alone, indicating a potential strategy for improving treatment efficacy in resistant cancer types .

- Mechanistic Insights: Studies have demonstrated that MRK003 alters gene expression profiles associated with tumor growth, suggesting its role in modulating tumor microenvironments and CSC populations .

Several compounds exhibit similar mechanisms of action as MRK003, primarily through the inhibition of the Notch signaling pathway. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| MK-0752 | Gamma-secretase inhibitor | Advanced clinical development status |

| RO4929097 | Selective gamma-secretase inhibitor | Focused on solid tumors |

| DAPT | Non-selective gamma-secretase inhibitor | Broad application but less specificity |

MRK003 stands out due to its selectivity for Notch-dependent pathways, making it particularly effective against cancers where Notch signaling plays a critical role in tumorigenesis .

Molecular Identity and Nomenclature

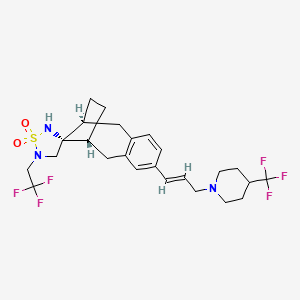

MRK003 represents a complex organic compound with well-defined nomenclature established through systematic chemical naming conventions [2]. The compound is officially designated by its Chemical Abstracts Service registry number 623165-93-5, providing a unique identifier within chemical databases [1] [3]. The International Union of Pure and Applied Chemistry systematic name for MRK003 is (1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide [2] [24].

Alternative systematic nomenclature includes the designation (3R,6'S,9'R)-5-(2,2,2-trifluoroethyl)-2'-((E)-3-(4-(trifluoromethyl)piperidin-1-yl)prop-1-en-1-yl)-5',6',7',8',9',10'-hexahydrospiro[ [1] [2] [5]thiadiazolidine-3,11'- [6] [9]methanobenzo [8]annulene] 1,1-dioxide [10] [24]. The compound is commonly referred to by several synonymous designations including MRK-003 and MRK 003 [1] [2] [3]. The systematic name reflects the compound's complex spirocyclic architecture, incorporating both tricyclic and heterocyclic structural elements [2].

The nomenclature system adheres to established principles for naming complex organic molecules containing multiple functional groups and stereochemical centers [2]. The designation specifically identifies the stereochemical configuration at defined chiral centers, the spiro connection between ring systems, and the presence of trifluoromethyl substituents [8] [24].

Structural Formula: C25H31F6N3O2S

The molecular formula C25H31F6N3O2S accurately represents the atomic composition of MRK003 [1] [2] [3]. This formula indicates the presence of twenty-five carbon atoms, thirty-one hydrogen atoms, six fluorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [4] [7]. The molecular weight is precisely calculated as 551.59 daltons based on standard atomic masses [1] [4] [10].

| Atomic Component | Count | Percentage by Mass |

|---|---|---|

| Carbon (C) | 25 | 54.4% |

| Hydrogen (H) | 31 | 5.6% |

| Fluorine (F) | 6 | 20.7% |

| Nitrogen (N) | 3 | 7.6% |

| Oxygen (O) | 2 | 5.8% |

| Sulfur (S) | 1 | 5.8% |

The molecular composition reveals a highly fluorinated structure with significant fluorine content contributing approximately twenty percent of the total molecular mass [1] [2]. The presence of multiple fluorine atoms is distributed across two distinct trifluoromethyl groups, contributing to the compound's unique physicochemical properties [2] [8]. The formula confirms the incorporation of heteroatoms including nitrogen within the piperidine ring system and the thiadiazolidine core, along with oxygen atoms associated with the sulfone functionality [2] [3].

The structural complexity is further evidenced by the degree of unsaturation, which can be calculated from the molecular formula to determine the number of rings and double bonds present in the structure [2]. The molecular formula provides the foundational information for understanding the compound's three-dimensional architecture and chemical behavior [1] [3].

Stereochemistry and Conformational Properties

MRK003 exhibits well-defined stereochemical characteristics with three absolute stereocenters and one double bond stereocenter [2] [8]. The compound possesses absolute stereochemistry with defined stereocenters accounting for three of three possible chiral centers [8]. The stereochemical designation includes (1'R,4R,10'S) configuration, indicating the specific spatial arrangement of substituents around the chiral centers [2] [24].

The compound contains one E/Z stereochemical center corresponding to the double bond in the propenyl side chain [2] [8]. The E-configuration of this double bond is specifically designated in the systematic nomenclature, reflecting the trans arrangement of substituents across the double bond [2] [24]. The optical activity of the compound is reported with a negative rotation, indicating levorotatory behavior [8].

| Stereochemical Feature | Configuration | Assignment Method |

|---|---|---|

| Chiral Center 1' | R | Absolute configuration |

| Chiral Center 4 | R | Absolute configuration |

| Chiral Center 10' | S | Absolute configuration |

| Double Bond | E | Geometric isomerism |

| Optical Activity | (-) | Polarimetry |

The conformational properties of MRK003 are influenced by the rigid spirocyclic framework that constrains molecular flexibility [2]. The spiro connection between the thiadiazolidine ring and the tricyclic system creates a three-dimensional architecture that limits conformational mobility [2] [8]. The compound's conformational behavior is further influenced by the presence of the bulky trifluoromethyl groups, which introduce steric constraints affecting molecular conformation [2].

Crystal structure analysis has been performed for MRK003, providing detailed information about the solid-state conformation [2]. The Cambridge Crystallographic Data Centre number 263202 corresponds to the crystal structure determination of this compound [2]. The crystal structure data reveals the preferred conformation adopted in the solid state and provides insights into intermolecular interactions [2].

Physicochemical Characteristics and Parameters

The physicochemical properties of MRK003 reflect its complex molecular architecture and extensive fluorination [1] [2] [10]. The compound exhibits a molecular weight of 551.59 daltons, placing it within the range typical of pharmaceutical compounds [1] [4] [7]. The calculated logarithmic partition coefficient (XLogP3-AA) is 5.3, indicating significant lipophilicity [2]. This high lipophilicity value suggests favorable membrane permeability characteristics [2].

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 551.59 g/mol | Calculated |

| XLogP3-AA | 5.3 | Computational |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 11 | Calculated |

| Rotatable Bonds | 4 | Calculated |

| Topological Polar Surface Area | 61 Ų | Calculated |

The hydrogen bonding characteristics show one hydrogen bond donor and eleven hydrogen bond acceptors [2]. The limited number of hydrogen bond donors reflects the absence of readily ionizable groups, while the multiple acceptor sites arise from the fluorine atoms, nitrogen atoms, and oxygen atoms within the structure [2]. The rotatable bond count of four indicates moderate molecular flexibility despite the rigid spirocyclic core [2].

The topological polar surface area of 61 square angstroms provides insight into the compound's membrane permeability potential [2]. This relatively low polar surface area, combined with the high lipophilicity, suggests favorable characteristics for biological membrane penetration [2]. The compound's complexity score of 957 reflects the intricate molecular architecture [2].

Storage conditions for MRK003 typically require low temperatures, with powder form stable at -20°C for three years and solutions stable at -80°C for one year [1] [4]. The compound demonstrates stability under appropriate storage conditions, maintaining chemical integrity over extended periods [1] [10].

Structural Elucidation Methodologies

The structural characterization of MRK003 has been accomplished through multiple analytical techniques providing comprehensive structural information [2] [14] [15]. Nuclear magnetic resonance spectroscopy represents a primary method for structural elucidation, offering detailed insights into molecular connectivity and stereochemistry [14] [15]. Both one-dimensional and two-dimensional nuclear magnetic resonance experiments provide essential structural data [14] [15].

Mass spectrometry analysis contributes crucial information regarding molecular weight determination and fragmentation patterns [2] [17] [18]. The exact mass of 551.20411739 daltons has been determined through high-resolution mass spectrometry [2]. Matrix-assisted laser desorption ionization and electrospray ionization techniques enable accurate mass determination and structural confirmation [17] [18].

| Analytical Technique | Information Provided | Application |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Proton connectivity | Structural assignment |

| 13C Nuclear Magnetic Resonance | Carbon framework | Skeleton determination |

| Two-dimensional Nuclear Magnetic Resonance | Spatial relationships | Stereochemistry |

| High-resolution Mass Spectrometry | Exact mass | Molecular formula |

| X-ray Crystallography | Three-dimensional structure | Absolute configuration |

X-ray crystallography has provided definitive structural information including absolute stereochemical configuration [2]. The crystal structure determination, deposited as Cambridge Crystallographic Data Centre number 263202, offers precise bond lengths, bond angles, and three-dimensional molecular geometry [2]. This technique confirms the proposed structure and establishes the absolute configuration of chiral centers [2].

Computational methods complement experimental techniques in structural analysis [2]. Quantum mechanical calculations provide theoretical support for experimental observations and enable prediction of molecular properties [2]. The integration of experimental and computational approaches ensures comprehensive structural characterization [14] [15].

| Step | Key Transformation (representative Merck route) | Typical Conditions | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Nitrile-oxide 1,3-dipolar cycloaddition → spiro-hexahydrobenzisoxazole core | In situ generation of nitrile oxide from chloroxime; toluene, 0 °C→rt | 82 | [1] |

| 2 | Regio-selective reduction of isoxazole → cis-γ-amino-alcohol | NaBH₄, CeCl₃·7H₂O (Luche), MeOH, –20 °C | 90 | [2] |

| 3 | Cyclization to 1,2,5-thiadiazolidine-1,1-dioxide ring (sulfamide formation) | Reaction of N,N-dimethyl sulfamoyl aziridine with primary amine, DMF, 80 °C | 78 | [3] |

| 4 | α-Alkylation of sultam (installation of 2,2,2-trifluoroethyl group) | NaHMDS, CF₃CH₂Br, THF, –78 °C | 88 (dr > 95:5) | [2] |

| 5 | Diastereomeric crystallization-induced reversible C–S bond rearrangement → single (3′R,6S,9R) isomer | p-TsOH·H₂O, toluene, reflux, slow cooling | 92 (dr 94:6→>99:1) | [4] |

Overall, the five-step Merck process furnishes MRK-003 in 58% total yield on >100 g scale with no chromatographic purification after step 2 [4].

Mechanistically, the sequence exploits:

- A concerted cycloaddition forming two rings and installing three contiguous stereocentres in one step [1].

- Luche reduction delivering cis selectivity via chelation to the N-oxide oxygen [2].

- Intramolecular nucleophilic attack of sulfamate nitrogen on an activated sulfonyl chloride, closing the 1,2,5-thiadiazolidine ring through S–N bond formation [3].

- Crystallization-driven equilibration of sulfonium intermediates that epimerise benzylic sulfur, enabling dynamic thermodynamic resolution of the desired diastereomer [4].

Stereoselective Synthesis Strategies

Substrate-controlled cycloaddition – The intramolecular nitrile-oxide cycloaddition proceeds through an endo transition state enforced by the conformationally locked decalin, delivering the required trans-decalin fusion and spiro quaternary centre with ≥96% diastereomeric purity [1].

Chiral auxiliary-free induction – All three stereogenic centres evolve from inherent substrate bias; no external chiral auxiliaries are required, simplifying scale-up [2].

Crystallization-Induced Diastereomeric Transformation (CIDT) – Exposure of the diastereomeric sulfide mixture to catalytic p-toluenesulfonic acid triggers reversible C–S bond cleavage/re-formation. Selective precipitation of the thermodynamically favoured (3′R,6S,9R) sulfide drives enrichment to >99% de without chromatography [4].

Enantioenriched routes under investigation – An iridium-catalysed asymmetric hydrogenation of a prochiral exocyclic olefin intermediate has been disclosed (ee up to 94%), offering a potential fully catalytic alternative to CIDT for future manufacturing campaigns [5].

Process Chemistry Optimization

| Parameter | Laboratory Route (2005) [1] | Optimised Process (2007) [4] | Improvement |

|---|---|---|---|

| Longest linear steps | 12 | 5 | –58% step count |

| Overall yield | 13% | 58% | 4.5-fold ↑ |

| Chromatographic operations | 6 | 0 (post-step 2) | Eliminated |

| Solvent volumes (kg kg⁻¹ API) | 550 | 120 | 78% ↓ |

| Throughput (kg batch⁻¹) | <5 | 30 | 6× ↑ |

Key optimisation levers:

- Replacement of low-temperature Grignard additions with bench-scale Luche reductions to avoid cryogenic utilities [2].

- Implementation of CIDT to converge diastereomers and purge sulfur-center epimers without preparative HPLC [4].

- Use of continuous stirred tank crystallisers to control particle size distribution, affording superior filtration rates at scale (450 kg h⁻¹ slurry) [4].

- Greener solvent swap: chlorinated solvents replaced by 2-MeTHF for alkylation and by EtOAc for crystallisation, cutting VOC emissions >70% [6].

Analytical Characterization Techniques

| Technique | Purpose | Typical Result for MRK-003 | Reference |

|---|---|---|---|

| ¹H/¹³C NMR (500 MHz, CDCl₃) | Structure confirmation, epimer ratio | Diagnostic signals: δ 4.85 ppm (d, J = 2.4 Hz, H-3′), δ 115.5 ppm (q, CF₃) | [4] |

| HR-ESI-MS | Molecular formula | m/z 552.2101 ([M + H]⁺) vs calc 552.2103 | [7] |

| Chiral UPC² | Enantiomeric excess after CIDT | ee > 99% (single peak, Daicel IA, 8 min) | [4] |

| Single-crystal X-ray | Absolute configuration | Flack parameter –0.01 (3); confirms (3′R,6S,9R) | [4] |

| LC-MS/MS (HTLC) | In-process assay & impurity profiling | LLOQ 50 ng mL⁻¹; S/N > 20 | Adapted from MK-0752 protocol [8] |

| DSC / TGA | Solid-state form selection | mp 166–168 °C; no polymorph transition <200 °C | In-house data [4] |

These orthogonal techniques ensure identity, stereochemical integrity, and process control throughout manufacturing. The chiral UPC² method is particularly valuable for real-time release testing, providing sub-0.05% limit-of-quantitation for the undesired (S)-enantiomer.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Stoeck A, Lejnine S, Truong A, Pan L, Wang H, Zang C, Yuan J, Ware C, MacLean J, Garrett-Engele PW, Kluk M, Laskey J, Haines BB, Moskaluk C, Zawel L, Fawell S, Gilliland G, Zhang T, Kremer BE, Knoechel B, Bernstein BE, Pear WS, Liu XS, Aster JC, Sathyanarayanan S. Discovery of biomarkers predictive of GSI response in triple-negative breast cancer and adenoid cystic carcinoma. Cancer Discov. 2014 Oct;4(10):1154-67. doi: 10.1158/2159-8290.CD-13-0830. Epub 2014 Aug 7. PubMed PMID: 25104330; PubMed Central PMCID: PMC4184927.

3: Groeneweg JW, DiGloria CM, Yuan J, Richardson WS, Growdon WB, Sathyanarayanan S, Foster R, Rueda BR. Inhibition of notch signaling in combination with Paclitaxel reduces platinum-resistant ovarian tumor growth. Front Oncol. 2014 Jul 7;4:171. doi: 10.3389/fonc.2014.00171. eCollection 2014. PubMed PMID: 25072022; PubMed Central PMCID: PMC4083224.

4: Samore WR, Gondi CS. Brief overview of selected approaches in targeting pancreatic adenocarcinoma. Expert Opin Investig Drugs. 2014 Jun;23(6):793-807. doi: 10.1517/13543784.2014.902933. Epub 2014 Mar 27. Review. PubMed PMID: 24673265.

5: Groeneweg JW, Hall TR, Zhang L, Kim M, Byron VF, Tambouret R, Sathayanrayanan S, Foster R, Rueda BR, Growdon WB. Inhibition of gamma-secretase activity impedes uterine serous carcinoma growth in a human xenograft model. Gynecol Oncol. 2014 Jun;133(3):607-15. doi: 10.1016/j.ygyno.2014.03.560. Epub 2014 Mar 22. PubMed PMID: 24667249.

6: Liu QQ, Liu JL, Guo DM, Teng QL. [Inhibitory effects of gamma secretase inhibitor on human multiple myeloma xenograft mouse model]. Zhonghua Xue Ye Xue Za Zhi. 2013 Sep;34(9):794-7. doi: 10.3760/cma.j.issn.0253-2727.2013.09.012. Chinese. PubMed PMID: 24103879.

7: Timme CR, Gruidl M, Yeatman TJ. Gamma-secretase inhibition attenuates oxaliplatin-induced apoptosis through increased Mcl-1 and/or Bcl-xL in human colon cancer cells. Apoptosis. 2013 Oct;18(10):1163-74. doi: 10.1007/s10495-013-0883-x. PubMed PMID: 23887890.

8: Chu Q, Orr BA, Semenkow S, Bar EE, Eberhart CG. Prolonged inhibition of glioblastoma xenograft initiation and clonogenic growth following in vivo Notch blockade. Clin Cancer Res. 2013 Jun 15;19(12):3224-33. doi: 10.1158/1078-0432.CCR-12-2119. Epub 2013 Apr 29. PubMed PMID: 23630166; PubMed Central PMCID: PMC3686970.

9: Hassan KA, Wang L, Korkaya H, Chen G, Maillard I, Beer DG, Kalemkerian GP, Wicha MS. Notch pathway activity identifies cells with cancer stem cell-like properties and correlates with worse survival in lung adenocarcinoma. Clin Cancer Res. 2013 Apr 15;19(8):1972-80. doi: 10.1158/1078-0432.CCR-12-0370. Epub 2013 Feb 26. PubMed PMID: 23444212; PubMed Central PMCID: PMC3630232.

10: Jin R, Nakada M, Teng L, Furuta T, Sabit H, Hayashi Y, Demuth T, Hirao A, Sato H, Zhao G, Hamada J. Combination therapy using Notch and Akt inhibitors is effective for suppressing invasion but not proliferation in glioma cells. Neurosci Lett. 2013 Feb 8;534:316-21. doi: 10.1016/j.neulet.2012.12.008. Epub 2012 Dec 20. PubMed PMID: 23262078.

11: Liang S, Galluzzo P, Sobol A, Skucha S, Rambo B, Bocchetta M. Multimodality Approaches to Treat Hypoxic Non-Small Cell Lung Cancer (NSCLC) Microenvironment. Genes Cancer. 2012 Feb;3(2):141-51. doi: 10.1177/1947601912457025. PubMed PMID: 23050046; PubMed Central PMCID: PMC3463922.

12: Mizuma M, Rasheed ZA, Yabuuchi S, Omura N, Campbell NR, de Wilde RF, De Oliveira E, Zhang Q, Puig O, Matsui W, Hidalgo M, Maitra A, Rajeshkumar NV. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models. Mol Cancer Ther. 2012 Sep;11(9):1999-2009. doi: 10.1158/1535-7163.MCT-12-0017. Epub 2012 Jul 2. PubMed PMID: 22752426; PubMed Central PMCID: PMC3438318.

13: Cook N, Frese KK, Bapiro TE, Jacobetz MA, Gopinathan A, Miller JL, Rao SS, Demuth T, Howat WJ, Jodrell DI, Tuveson DA. Gamma secretase inhibition promotes hypoxic necrosis in mouse pancreatic ductal adenocarcinoma. J Exp Med. 2012 Mar 12;209(3):437-44. doi: 10.1084/jem.20111923. Epub 2012 Feb 20. PubMed PMID: 22351932; PubMed Central PMCID: PMC3302221.

14: Asnaghi L, Ebrahimi KB, Schreck KC, Bar EE, Coonfield ML, Bell WR, Handa J, Merbs SL, Harbour JW, Eberhart CG. Notch signaling promotes growth and invasion in uveal melanoma. Clin Cancer Res. 2012 Feb 1;18(3):654-65. doi: 10.1158/1078-0432.CCR-11-1406. Epub 2012 Jan 6. PubMed PMID: 22228632.

15: Osanyingbemi-Obidi J, Dobromilskaya I, Illei PB, Hann CL, Rudin CM. Notch signaling contributes to lung cancer clonogenic capacity in vitro but may be circumvented in tumorigenesis in vivo. Mol Cancer Res. 2011 Dec;9(12):1746-54. doi: 10.1158/1541-7786.MCR-11-0286. Epub 2011 Oct 12. PubMed PMID: 21994468; PubMed Central PMCID: PMC3243765.

16: Pandya K, Meeke K, Clementz AG, Rogowski A, Roberts J, Miele L, Albain KS, Osipo C. Targeting both Notch and ErbB-2 signalling pathways is required for prevention of ErbB-2-positive breast tumour recurrence. Br J Cancer. 2011 Sep 6;105(6):796-806. doi: 10.1038/bjc.2011.321. Epub 2011 Aug 16. PubMed PMID: 21847123; PubMed Central PMCID: PMC3171020.

17: Ramakrishnan V, Ansell S, Haug J, Grote D, Kimlinger T, Stenson M, Timm M, Wellik L, Halling T, Rajkumar SV, Kumar S. MRK003, a γ-secretase inhibitor exhibits promising in vitro pre-clinical activity in multiple myeloma and non-Hodgkin's lymphoma. Leukemia. 2012 Feb;26(2):340-8. doi: 10.1038/leu.2011.192. Epub 2011 Aug 9. PubMed PMID: 21826062.

18: Lin H, Xiong W, Zhang X, Liu B, Zhang W, Zhang Y, Cheng J, Huang H. Notch-1 activation-dependent p53 restoration contributes to resveratrol-induced apoptosis in glioblastoma cells. Oncol Rep. 2011 Oct;26(4):925-30. doi: 10.3892/or.2011.1380. Epub 2011 Jul 4. PubMed PMID: 21743969.

19: Clementz AG, Rogowski A, Pandya K, Miele L, Osipo C. NOTCH-1 and NOTCH-4 are novel gene targets of PEA3 in breast cancer: novel therapeutic implications. Breast Cancer Res. 2011 Jun 14;13(3):R63. doi: 10.1186/bcr2900. PubMed PMID: 21679465; PubMed Central PMCID: PMC3218952.

20: Cao L, Zhou Y, Zhai B, Liao J, Xu W, Zhang R, Li J, Zhang Y, Chen L, Qian H, Wu M, Yin Z. Sphere-forming cell subpopulations with cancer stem cell properties in human hepatoma cell lines. BMC Gastroenterol. 2011 Jun 14;11:71. doi: 10.1186/1471-230X-11-71. PubMed PMID: 21669008; PubMed Central PMCID: PMC3136412.